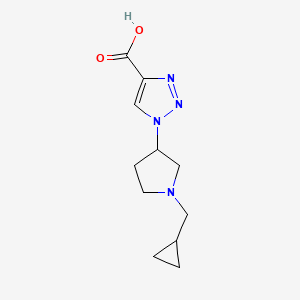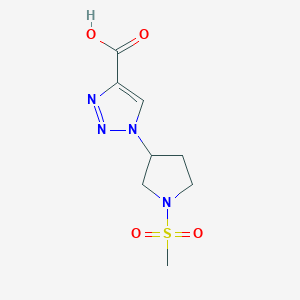
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
Scientific Research Applications
Catalysis and Chemical Synthesis
- The compound forms part of a tris(triazolyl)methanol-Cu(I) structure, serving as a highly active catalyst in Huisgen 1,3-dipolar cycloadditions. Its efficiency is demonstrated through low catalyst loadings and compatibility with various chemical groups (Ozcubukcu et al., 2009).
- In the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones, this compound plays a crucial role in reactions with electrophiles, showing diverse chemical reactivity under varying conditions (Mekuskiene & Vainilavicius, 2006).
Medicinal Chemistry and Drug Design
- Derivatives of this compound, such as trans N-Substituted Pyrrolidine with 1,2,4-triazole ring, are explored for their potential in clinical drugs like Rizatriptan and Ribavirin. These derivatives are synthesized and modified to create libraries of bioactive compounds (Prasad et al., 2021).
- Synthesis of (3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones involves this compound, indicating its utility in creating new chemical entities for potential therapeutic applications (Cao et al., 2008).
Corrosion Inhibition
- Some derivatives of this compound, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, have been studied as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the adsorption of these derivatives on metal surfaces (Ma et al., 2017).
Materials Science
- The compound is used in the synthesis of tris(triazolyl)methanol ligands and derivatives, which are key in developing C3-symmetric tripodal ligands for transition metal-mediated reactions. This application is significant in both homogeneous and heterogeneous systems in synthesis and catalysis (Etayo et al., 2016).
properties
IUPAC Name |
[1-(1-cyclobutylazetidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-7-8-4-14(12-11-8)10-5-13(6-10)9-2-1-3-9/h4,9-10,15H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBVQELQRKAEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1482004.png)